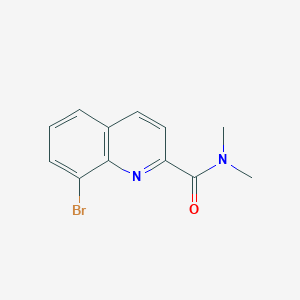
8-Bromo-N,N-dimethylquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-N,N-dimethyl-2-Quinolinecarboxamide: is a chemical compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, material science, and synthetic organic chemistry. The presence of a bromine atom at the 8th position and a dimethylamino group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide typically involves the bromination of a quinoline precursor followed by the introduction of the dimethylamino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position. The subsequent introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoline derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as malaria, cancer, and bacterial infections. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry: In the industrial sector, 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
8-bromoquinoline: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
N,N-dimethyl-2-Quinolinecarboxamide: Lacks the bromine atom, affecting its reactivity and biological activity.
8-chloro-N,N-dimethyl-2-Quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide stands out due to the presence of both the bromine atom and the dimethylamino group, which confer unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
8-bromo-N,N-dimethylquinoline-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)12(16)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-7H,1-2H3 |
Clé InChI |
DCPJXVYSTWTINK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC2=C(C=CC=C2Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















